REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5]1([C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)Cl)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl.C(CN)O>C(O)(C)C>[C:11]([NH:4][CH2:3][CH2:1][OH:2])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.75 kg
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
2.02 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(O)CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield a homogeneous solution
|
Type
|
STIRRING
|
Details
|
with stirring, whereat the temperature
|
Type
|
CUSTOM
|
Details
|
to exceed 30° C
|
Type
|
CUSTOM
|
Details
|
separated as a white precipitate) the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for another hour
|
Type
|
CUSTOM
|
Details
|
The precipitate, which separated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate was poured into ice-cold water (8.0 l)
|
Type
|
CUSTOM
|
Details
|
The precipitate, which separated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at a temperature not
|
Type
|
CUSTOM
|
Details
|
exceeding 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.12 kg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |